molecular formula C10H8N2O2S2 B146728 Dipyrithione CAS No. 3696-28-4

Dipyrithione

Cat. No.: B146728
CAS No.: 3696-28-4
M. Wt: 252.3 g/mol
InChI Key: ZHDBTKPXEJDTTQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dipyrithione is a bactericidal and fungicidal agent . It primarily targets fungi, such as Malassezia globosa and M. restricta, which are known to cause dandruff . In addition, it has been shown to have cytotoxic and potent broad-spectrum antitumor activity .

Mode of Action

This compound acts as a fungicidal agent . Fungicides are substances that kill or inhibit the growth of fungi . This compound has been shown to inhibit the up-regulation of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels in cells .

Biochemical Pathways

This compound affects several biochemical pathways. It induces cell-cycle arrest and apoptosis in cancer cell lines . During apoptosis, cytochrome c, a component of the mitochondrial electron transfer chain, releases from mitochondria to the cytosol, and binds to Apaf-1, a cytosolic protein, forming the Apaf-1/cytochrome c complex . This complex then oligomerizes and forms apoptosomes by recruiting multiple procaspase-9 molecules, and then cleaving and activating downstream apoptosis effectors such as caspase-3, and PARP .

Pharmacokinetics

It’s known that this compound is used topically, such as in anti-dandruff shampoos .

Result of Action

The primary result of this compound’s action is the elimination of dandruff from the scalp, which is caused by various types of fungi . In addition, it has been shown to have cytotoxic effects, inducing cell-cycle arrest and apoptosis in cancer cell lines . This suggests its potential as the basis of an anticancer drug .

Action Environment

This compound is commonly used in environments such as the scalp where it acts against dandruff-causing fungi . It was also formulated as Crimanex anti-dandruff shampoo . .

Safety and Hazards

Dipyrithione is currently used as a pesticide . It is not used in any FDA approved drug products .

Future Directions

Dipyrithione has been studied and shown to have cytotoxic and potent broad-spectrum antitumor activity, which suggests a potential basis for an anticancer drug development . It has also been found to have antifungal activity and antiproliferative activity .

Relevant Papers

Several papers have been published on this compound. For instance, a study found that this compound induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model . Another study investigated the in vivo antifungal activity of this compound against Trichophyton rubrum on guinea pig dermatophytosis models .

Preparation Methods

Dipyrithione can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloropyridine N-oxide with sodium sulfide, followed by oxidation . The reaction conditions typically require a controlled environment to ensure the proper formation of the disulfide bond. Industrial production methods often involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity .

Comparison with Similar Compounds

Dipyrithione is similar to other pyrithione derivatives, such as pyrithione and zinc pyrithione. it is unique due to its disulfide bond, which enhances its antimicrobial and antifungal properties . Other similar compounds include:

This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-oxido-2-[(1-oxidopyridin-1-ium-2-yl)disulfanyl]pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S2/c13-11-7-3-1-5-9(11)15-16-10-6-2-4-8-12(10)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDBTKPXEJDTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SSC2=CC=CC=[N+]2[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041897
Record name Dipyrithione
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Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This drug is a fungicidal agent. Fungicide, also called antimycotic, any toxic substance used to kill or inhibit the growth of fungi.
Record name Dipyrithione
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CAS No.

3696-28-4
Record name Dipyrithione
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Record name Dipyrithione [USAN:INN]
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Record name Dipyrithione
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Record name dipyrithione
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Record name Pyridine, 2,2'-dithiobis-, 1,1'-dioxide
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Record name DIPYRITHIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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